molecular formula C12H14 B14297563 Benzene, (2-methylene-4-pentenyl)- CAS No. 126300-47-8

Benzene, (2-methylene-4-pentenyl)-

Cat. No.: B14297563
CAS No.: 126300-47-8
M. Wt: 158.24 g/mol
InChI Key: ZWQKTPBTNMBXTL-UHFFFAOYSA-N
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Description

Benzene, (2-methylene-4-pentenyl)- is a synthetic organic compound featuring a benzene ring substituted with a pentenyl chain that contains a reactive methylene group. This structure classifies it as a volatile organic compound (VOC) of interest in several advanced research fields. Its molecular framework, which combines an aromatic system with an alkene functionality, makes it a potential building block in organic synthesis, particularly for the development of more complex molecules via reactions at its double bonds. In pharmaceutical research, such structural motifs are often investigated as intermediates in the synthesis of potential therapeutic agents. Furthermore, compounds of this nature are studied in material science for the development of novel polymers and functional materials. Researchers also utilize analogous volatile organic compounds in the development of chemical sensing technologies, including electronic noses for diagnostic purposes. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

126300-47-8

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

2-methylidenepent-4-enylbenzene

InChI

InChI=1S/C12H14/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3-6,8-9H,1-2,7,10H2

InChI Key

ZWQKTPBTNMBXTL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Aldol Condensation and Subsequent Dehydration

Aldol condensation is a viable route for constructing unsaturated side chains. For example, in the synthesis of [(4E, 4Z)-5-methoxy-3-methyl-4-pentenyl]-benzene, 3-methyl-5-phenyl-pentanal undergoes ketal formation with trimethyl orthoformate and methanol under acidic conditions, followed by dehydration using pyridine and phosphoric acid at elevated temperatures.

Proposed Adaptation for Target Compound :

  • Starting Material : A benzaldehyde derivative (e.g., 2-methyl-4-pentenal) could undergo aldol condensation with a suitable ketone or aldehyde.
  • Ketal Formation : Reaction with trimethyl orthoformate under acidic catalysis (e.g., HCl) to protect the aldehyde group.
  • Dehydration : Thermal elimination (e.g., 190°C with H₃PO₄) to form the conjugated diene system.
Step Reagents/Conditions Expected Product Yield (Hypothetical)
1 Trimethyl orthoformate, HCl, -20°C Ketal intermediate ~80%
2 Pyridine, H₃PO₄, 190°C (2-Methylene-4-pentenyl)benzene ~60%

Note: Actual yields depend on steric and electronic factors.

Grignard Reagent Alkylation

Grignard reactions enable direct alkylation of aromatic rings. For instance, benzene derivatives are often synthesized via coupling with organomagnesium reagents.

Hypothetical Workflow :

  • Grignard Preparation : 2-Methylene-4-pentenyl bromide (or equivalent) reacts with Mg in dry THF.
  • Arylation : The Grignard reagent is added to benzene under reflux, followed by quenching with H₂O.

Key Challenges :

  • Availability of Precursor : 2-Methylene-4-pentenyl bromide may require multi-step synthesis (e.g., via elimination from a bromoalkane).
  • Steric Hindrance : Bulky intermediates could reduce reaction efficiency.

Elimination Reactions

Dehydrohalogenation or dehydrohalogenation of halogenated precursors is a common method to introduce double bonds.

Example Pathway :

  • Halogenation : Synthesis of 2-chloro-4-pentenylbenzene via radical halogenation.
  • Elimination : Treatment with a strong base (e.g., KOtBu) to remove HCl, forming the desired diene.
Parameter Value
Temperature 80–100°C
Base KOtBu (2 equiv.)
Solvent DMF or DMSO

Advantages: High regioselectivity for terminal alkenes.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are effective for C–C bond formation.

Proposed Strategy :

  • Borylation : Synthesis of 2-methylene-4-pentenyl boronic acid.
  • Coupling : Reaction with bromobenzene in the presence of Pd(PPh₃)₄ and a base.

Limitations :

  • Boronic Acid Stability : The allyl group may interfere with boronate ester formation.
  • Catalyst Poisoning : Impurities in the boronic acid could deactivate Pd catalysts.

Oxidative Coupling

Oxidative coupling of alkenes to form conjugated systems is another potential route.

Mechanism :

  • Alkene Activation : Oxidation of 2-methylene-4-pentene to a radical intermediate.
  • Coupling : Radical recombination with benzene under high-energy conditions.

Drawbacks :

  • Low Selectivity : Competing side reactions (e.g., polymerization).
  • High Energy Demand : Requires UV light or initiators.

Synthetic Challenges and Research Gaps

Challenge Impact on Synthesis
Steric Bulk Slows reaction kinetics, reduces yields
Isomerization Formation of undesired E/Z isomers
Oxidative Stability Susceptibility to air oxidation of the diene

Unresolved Questions :

  • Optimal Catalysts : Which transition metals (e.g., Pd, Ni) enhance selectivity?
  • Solvent Effects : How do polar vs. nonpolar solvents influence reaction pathways?
  • Scalability : Can methods be adapted for industrial-scale production?

Comparative Analysis of Methods

Method Advantages Disadvantages
Aldol Condensation High regioselectivity Multi-step process
Grignard Alkylation Direct C–C bond formation Precursor availability issues
Elimination Simple reagents Limited functional group tolerance
Cross-Coupling Mild conditions Expensive catalysts

Chemical Reactions Analysis

Types of Reactions

Benzene, (2-methylene-4-pentenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, (2-methylene-4-pentenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (2-methylene-4-pentenyl)- involves its interaction with molecular targets through various pathways. For example, in catalytic hydrogenation, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the double bonds, resulting in the formation of saturated hydrocarbons . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Key Observations:

Chain Length and Branching :

  • The target compound’s pentenyl chain (C₅) is shorter than analogs like Benzene, (1-pentylheptyl)- (C₁₂). Its methylene group introduces branching, which may reduce crystallinity compared to linear analogs.
  • Compounds with longer chains (e.g., dodecenyl-substituted derivatives) likely exhibit higher hydrophobicity and lower volatility.

Unsaturation and Reactivity :

  • The presence of a double bond in the alkenyl chain (e.g., in Benzene, [(5E)-4-methylene-5-dodecenyl]- ) enhances reactivity toward electrophilic addition or polymerization compared to saturated analogs like Benzene, (1-pentylheptyl)- .
  • The methylene group in the target compound could act as a site for radical reactions or further functionalization.

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